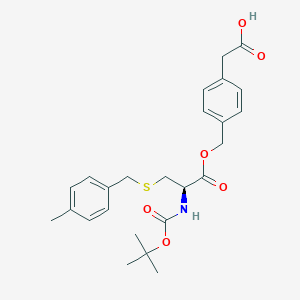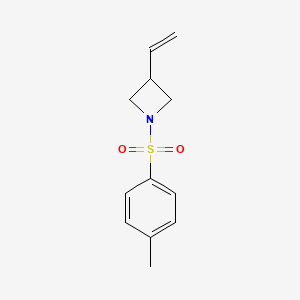
1-(p-Tolylsulfonyl)-3-vinyl-azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Tolylsulfonyl)-3-vinyl-azetidine, also known as 1-p-TSA, is a synthetic organic compound with a molecular formula of C9H12NO2S. It is a colorless solid that is soluble in organic solvents and insoluble in water. 1-p-TSA is a versatile reagent used in organic synthesis and has a wide range of applications in the fields of biochemistry, pharmacology, and materials science.
Mécanisme D'action
1-(p-Tolylsulfonyl)-3-vinyl-azetidine is a strong nucleophile that reacts with electrophiles, such as carbonyls and carboxylic acids, to form a new covalent bond. The reaction is reversible and the product is a substituted azetidine. The azetidine can then be further reacted to form other compounds.
Biochemical and Physiological Effects
1-(p-Tolylsulfonyl)-3-vinyl-azetidine has been studied for its potential use in the treatment of various diseases and conditions. Studies have shown that 1-(p-Tolylsulfonyl)-3-vinyl-azetidine can act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can improve cognitive function and reduce the symptoms of Alzheimer's disease. In addition, 1-(p-Tolylsulfonyl)-3-vinyl-azetidine has been studied for its potential to modulate the activity of various enzymes and receptors, such as those involved in the regulation of blood pressure, glucose metabolism, and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
1-(p-Tolylsulfonyl)-3-vinyl-azetidine is a versatile reagent that is easy to use and has a wide range of applications in the laboratory. It has a low cost and is readily available. However, 1-(p-Tolylsulfonyl)-3-vinyl-azetidine is not suitable for use in biological systems, as it is not stable in aqueous solutions and can be degraded by enzymes and other biological molecules.
Orientations Futures
1-(p-Tolylsulfonyl)-3-vinyl-azetidine has potential applications in the fields of drug discovery and development, as it can be used to synthesize new compounds with improved pharmacological properties. In addition, 1-(p-Tolylsulfonyl)-3-vinyl-azetidine can be used to modify existing drugs to improve their efficacy and reduce their side effects. Furthermore, 1-(p-Tolylsulfonyl)-3-vinyl-azetidine can be used in the synthesis of peptides and peptidomimetics and can be used as a protective group in the synthesis of peptides and other organic molecules. Finally, 1-(p-Tolylsulfonyl)-3-vinyl-azetidine can be used to synthesize compounds with potential therapeutic applications, such as inhibitors of enzymes and receptors.
Méthodes De Synthèse
1-(p-Tolylsulfonyl)-3-vinyl-azetidine is synthesized by reacting p-toluenesulfonyl chloride with 3-vinylazetidine. The reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, and the reaction takes place at room temperature. The product is then purified by recrystallization.
Applications De Recherche Scientifique
1-(p-Tolylsulfonyl)-3-vinyl-azetidine is widely used in the field of scientific research. It is used as a reagent for the synthesis of various compounds, such as amides, esters, and nitriles. It is also used as a catalyst for the synthesis of heterocyclic compounds and as a coupling agent for the synthesis of peptides and peptidomimetics. In addition, 1-(p-Tolylsulfonyl)-3-vinyl-azetidine is used as a protective group in the synthesis of peptides and other organic molecules.
Propriétés
IUPAC Name |
3-ethenyl-1-(4-methylphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-3-11-8-13(9-11)16(14,15)12-6-4-10(2)5-7-12/h3-7,11H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGJEXCJNMXLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Tolylsulfonyl)-3-vinyl-azetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B6289709.png)
![Dichloro[rel-[N(S)]-N-[2-[(R)-methylthio-S]ethyl]-4-morpholineethanamine-NN4,N4](triphenylphosphine)ruthenium(II)](/img/structure/B6289714.png)
![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (diphenylphosphine)}nickel(II)](/img/structure/B6289727.png)
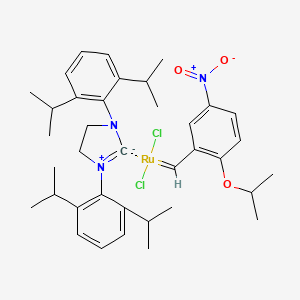
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)
![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)
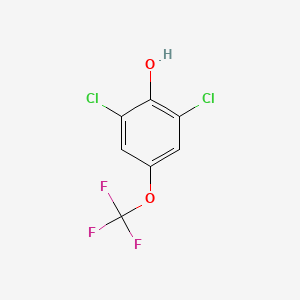

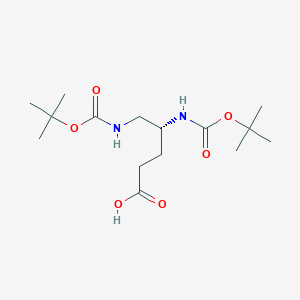
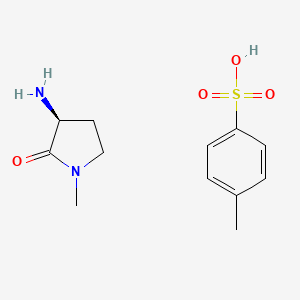
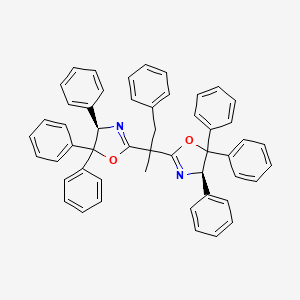

![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)
